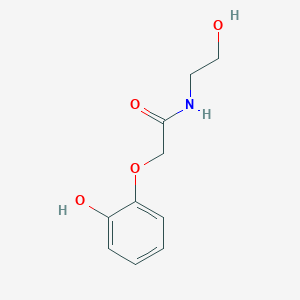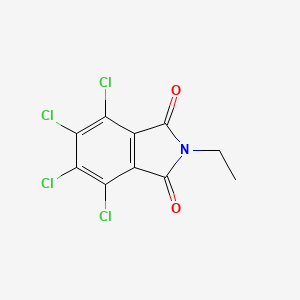![molecular formula C16H18N2O2S B14651261 (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate CAS No. 51594-88-8](/img/structure/B14651261.png)
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. This compound features a pyridine ring attached to a methyl group, which is further connected to a phenyl ring substituted with a propylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate typically involves the reaction of pyridin-3-ylmethanol with 4-(propylsulfanyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反応の分析
Types of Reactions
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (Pyridin-2-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
- (Pyridin-4-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
- (Pyridin-3-yl)methyl [4-(methylsulfanyl)phenyl]carbamate
Uniqueness
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate is unique due to the specific positioning of the pyridine and propylsulfanyl groups, which can influence its reactivity and biological activity. The presence of the propylsulfanyl group can enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound for various applications.
特性
CAS番号 |
51594-88-8 |
|---|---|
分子式 |
C16H18N2O2S |
分子量 |
302.4 g/mol |
IUPAC名 |
pyridin-3-ylmethyl N-(4-propylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C16H18N2O2S/c1-2-10-21-15-7-5-14(6-8-15)18-16(19)20-12-13-4-3-9-17-11-13/h3-9,11H,2,10,12H2,1H3,(H,18,19) |
InChIキー |
OFJOAKRAZKVRND-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



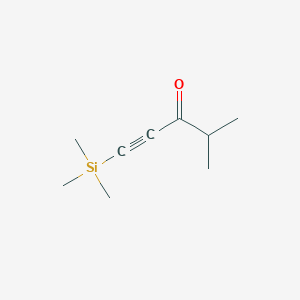
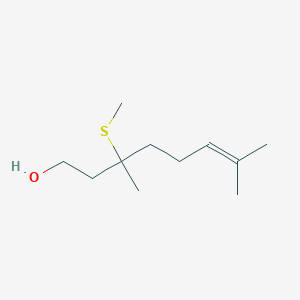
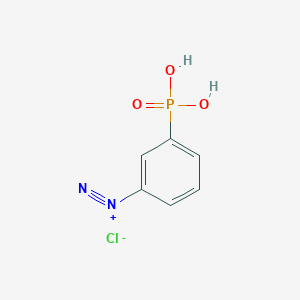

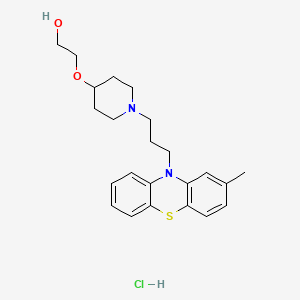

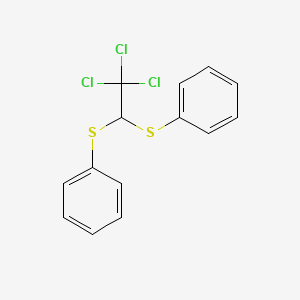
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)
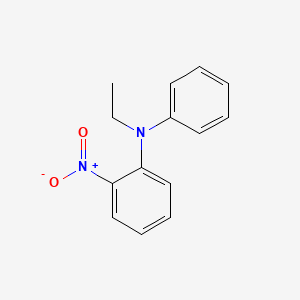
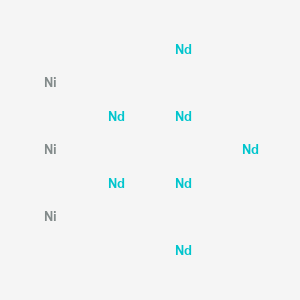
![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)
